Resolving solubility and stability challenges: Ciprofloxacin HCl monohydrate avoids pH disruption and precipitation in Mueller-Hinton broth or PBS. • >400-fold higher solubility than free base prevents premature precipitation in MIC assays. • Stable monohydrate lattice resists hygroscopic weight variability, ensuring batch consistency. • Ideal for tableting, spray-drying, and aqueous formulation with predictable compressibility and thermal stability (Td 310-340°C).
Ciprofloxacin hydrochloride monohydrate is a second-generation fluoroquinolone antibiotic widely procured for its broad-spectrum antimicrobial activity and favorable physicochemical profile. As the commercially standardized salt form, it incorporates a single water molecule within its crystal lattice, providing a critical balance of high aqueous solubility and thermodynamic stability under ambient conditions [1]. Compared to the free base, the hydrochloride monohydrate form exhibits enhanced processability in both solid-state manufacturing and aqueous formulation, making it the preferred active pharmaceutical ingredient (API) and research standard for microbiological assays, cell culture media preparation, and advanced drug delivery system engineering [2].
Substituting ciprofloxacin hydrochloride monohydrate with ciprofloxacin free base or anhydrous forms introduces severe formulation and handling liabilities. The free base is practically insoluble in water, requiring the addition of strong acids to achieve dissolution, which can disrupt the pH of physiological buffers and induce precipitation upon dilution in cell culture media[1]. Conversely, utilizing non-standardized anhydrous hydrochloride forms can lead to unpredictable hygroscopicity; the anhydrous lattice readily absorbs environmental moisture to revert to the monohydrate state, causing batch-to-batch weight variability and compromising the reproducibility of quantitative assays and solid dosage formulations [2].
The hydrochloride monohydrate salt is specifically engineered to overcome the severe solubility limitations of the ciprofloxacin free base. Quantitative solubility studies demonstrate that ciprofloxacin hydrochloride monohydrate achieves an aqueous solubility of approximately 42.0 mg/mL in water, whereas the free base remains practically insoluble without aggressive pH adjustment [1]. This magnitude of difference ensures that the monohydrate form can be readily incorporated into aqueous workflows, preventing spontaneous precipitation when diluted into neutral physiological buffers or complex biological media [2].
| Evidence Dimension | Aqueous solubility in unbuffered water |
| Target Compound Data | 42.0 ± 0.07 mg/mL (Ciprofloxacin HCl monohydrate) |
| Comparator Or Baseline | Practically insoluble, < 0.1 mg/mL (Ciprofloxacin free base) |
| Quantified Difference | > 400-fold increase in aqueous solubility |
| Conditions | Dissolution in distilled water at ambient temperature |
Eliminates the need for harsh acidic solvents during stock solution preparation, preserving the integrity of pH-sensitive biological assays and cell cultures.
The monohydrate form provides a highly stable crystal lattice that resists degradation during standard pharmaceutical processing. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that ciprofloxacin hydrochloride monohydrate maintains structural integrity up to 140–160 °C, at which point predictable endothermic dehydration occurs, followed by sequential melting and degradation only at extreme temperatures of 310–340 °C [1]. In contrast, anhydrous forms exhibit lower thermal thresholds and unpredictable phase transitions, complicating high-shear or high-temperature manufacturing processes[2].
| Evidence Dimension | Thermal degradation and melting threshold |
| Target Compound Data | Stable up to 140–160 °C (dehydration); melts/degrades at 310–340 °C |
| Comparator Or Baseline | 270–280 °C melting point (Anhydrous ciprofloxacin baseline) |
| Quantified Difference | 30–60 °C higher thermal degradation threshold for the monohydrate lattice |
| Conditions | Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) up to 350 °C |
Ensures API stability during high-temperature manufacturing processes such as spray drying, hot-melt extrusion, or sterilization.
Ciprofloxacin hydrochloride monohydrate exhibits distinct mechanical properties that facilitate direct compression and wet granulation workflows. Under compression forces ranging from 4.9 to 19.6 kN, the monohydrate powder transitions predictably through elastic-plastic to plastic deformation phases, achieving maximum tensile strength without uncontrolled polymorphic conversion [1]. Formulations utilizing the free base or metastable anhydrous forms often suffer from poor flowability, capping, or moisture-induced phase changes under mechanical stress, leading to batch failures in solid dosage manufacturing [2].
| Evidence Dimension | Compressibility and tensile strength under mechanical stress |
| Target Compound Data | Predictable plastic deformation and maximum tensile strength at 19.6 kN |
| Comparator Or Baseline | Metastable anhydrous forms (prone to phase transition under pressure) |
| Quantified Difference | Maintained monohydrate lattice integrity under high compression forces |
| Conditions | Tablet compression testing at 4.9–19.6 kN pressure profiles |
Reduces the risk of API polymorphic transformation and tablet defects during large-scale mechanical compression and milling.
Due to its >400-fold higher aqueous solubility compared to the free base, ciprofloxacin hydrochloride monohydrate is the mandatory standard for preparing high-concentration stock solutions in microbiological assays. It prevents premature precipitation when diluted into neutral pH Mueller-Hinton broth or PBS, ensuring accurate Minimum Inhibitory Concentration (MIC) determinations [1].
The predictable elastic-plastic compressibility and high thermal degradation threshold (310–340 °C) of the monohydrate form make it ideal for high-speed tableting and wet granulation. Its stable hydration state prevents the moisture-scavenging behavior seen in anhydrous forms, ensuring consistent API weight and dissolution profiles across production batches [2].
The thermal stability of the monohydrate lattice (stable up to 140 °C before dehydration) allows it to withstand the thermal stress of spray-drying processes. This enables the engineering of uniform, respirable dry powder microparticles for targeted pulmonary delivery without inducing unwanted amorphous transitions.
Irritant